(3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine
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Overview
Description
(3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine is an organic compound that features a pyridine ring substituted with a trifluoromethylsulfanyl group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-trifluoromethylsulfanyl-pyridine.
Hydrazine Introduction: The pyridine derivative is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazine group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate safety and efficiency measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyridine ring or the trifluoromethylsulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The hydrazine moiety may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
(3-Trifluoromethylsulfanyl-pyridin-2-yl)-amine: Similar structure but with an amine group instead of hydrazine.
(3-Trifluoromethylsulfanyl-pyridin-2-yl)-methanol: Contains a hydroxyl group instead of hydrazine.
(3-Trifluoromethylsulfanyl-pyridin-2-yl)-thiol: Features a thiol group in place of hydrazine.
Uniqueness: (3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine is unique due to the presence of both the trifluoromethylsulfanyl and hydrazine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-(trifluoromethylsulfanyl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3S/c7-6(8,9)13-4-2-1-3-11-5(4)12-10/h1-3H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYBCEUSHBCIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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